N-(4-hydroxyphenyl)benzamide
Overview
Description
“N-(4-hydroxyphenyl)benzamide” is a compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of “N-(4-hydroxyphenyl)benzamide” can be achieved through the condensation of benzoic acids and amines . In one study, p-aminophenol and benzamide were used to synthesize “N-(4-hydroxyphenyl)benzamide”, yielding a white powder .
Molecular Structure Analysis
The InChI code for “N-(4-hydroxyphenyl)benzamide” is 1S/C13H11NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-9,15H,(H,14,16) . This indicates the presence of a benzene ring and an amide group in the molecule.
Physical And Chemical Properties Analysis
“N-(4-hydroxyphenyl)benzamide” is a compound with a molecular weight of 213.24 . It has a density of 1.4±0.1 g/cm3, a boiling point of 373.0±27.0 °C at 760 mmHg, and a melting point of 209-211°C .
Scientific Research Applications
Chemical Research
“N-(4-hydroxyphenyl)benzamide” is a chemical compound with the linear formula C13H11NO2 . It is used in chemical research as a building block for the synthesis of more complex molecules .
Antioxidant Activity
Some benzamide compounds, including those similar to “N-(4-hydroxyphenyl)benzamide”, have been found to exhibit antioxidant activity . They can neutralize harmful free radicals in the body, which may help prevent various diseases related to oxidative stress .
Antibacterial Activity
Benzamides have been studied for their antibacterial activities . Some compounds have shown moderate antibacterial activities against E. coli, K. pneumoniae, and S. aureus .
Anti-inflammatory Properties
Benzamides, including “N-(4-hydroxyphenyl)benzamide”, are known to possess anti-inflammatory properties . They can be used in the treatment of conditions characterized by inflammation .
Antifungal Activity
Benzamides have also been studied for their antifungal properties . They can inhibit the growth of certain types of fungi, making them potentially useful in treating fungal infections .
Potential Drug Discovery
Benzamides, including “N-(4-hydroxyphenyl)benzamide”, have been used in drug discovery . Their unique chemical structure and biological activity make them potential candidates for the development of new therapeutic agents .
Industrial Applications
Amide compounds, including benzamides, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Biological Molecules
Amides are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)benzamide is a derivative of niclosamide, a salicylanilide with a wide range of biological activities Niclosamide, the parent compound, is known to target multiple cellular processes, including nuclear factor-kappa b (nfĸb), v-ki-ras2 kirsten rat sarcoma oncogene (kras), and mitochondrial transmembrane potential (mtp) .
Mode of Action
Niclosamide uncouples oxidative phosphorylation from electron transport, allowing protons to translocate through the inner mitochondrial membrane . This process disrupts the normal functioning of mitochondria, leading to cell death .
Biochemical Pathways
Niclosamide affects the NFĸB and KRAS pathways, which are crucial for cell survival and proliferation . Disruption of these pathways can lead to cell death, providing a potential mechanism for its anticancer effects .
Pharmacokinetics
Its molecular weight is 21324 , which suggests it may have good bioavailability due to its relatively small size
Result of Action
Based on its structural similarity to niclosamide, it may exhibit anticancer properties by disrupting mitochondrial function and inhibiting key cellular pathways .
properties
IUPAC Name |
N-(4-hydroxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-9,15H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPWYDXAVJCNAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165666 | |
Record name | Benzamide, N-(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)benzamide | |
CAS RN |
15457-50-8 | |
Record name | Benzamide, N-(4-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015457508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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